molecular formula C5H6F3NO B12822349 1-(Azetidin-1-yl)-2,2,2-trifluoroethan-1-one CAS No. 51599-69-0

1-(Azetidin-1-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B12822349
CAS No.: 51599-69-0
M. Wt: 153.10 g/mol
InChI Key: QOBAMFGKCGZUQQ-UHFFFAOYSA-N
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Description

1-(1-Azetidinyl)-2,2,2-Trifluoroethanone is a compound that features a trifluoromethyl group attached to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. The trifluoromethyl group imparts distinct electronic properties to the molecule, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Azetidinyl)-2,2,2-Trifluoroethanone can be synthesized through several methods. One common approach involves the reaction of azetidine with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 1-(1-Azetidinyl)-2,2,2-Trifluoroethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Azetidinyl)-2,2,2-Trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Azetidinyl)-2,2,2-Trifluoroethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Azetidinyl)-2,2,2-Trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s electronic distribution, affecting its binding affinity and reactivity with enzymes and receptors. The azetidine ring’s strain can also play a role in its reactivity, making it a versatile intermediate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(1-Azetidinyl)-2,2,2-Trifluoroethanone stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

51599-69-0

Molecular Formula

C5H6F3NO

Molecular Weight

153.10 g/mol

IUPAC Name

1-(azetidin-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C5H6F3NO/c6-5(7,8)4(10)9-2-1-3-9/h1-3H2

InChI Key

QOBAMFGKCGZUQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C(F)(F)F

Origin of Product

United States

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